molecular formula C11H12N2O4 B14379394 Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate CAS No. 89861-96-1

Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate

Cat. No.: B14379394
CAS No.: 89861-96-1
M. Wt: 236.22 g/mol
InChI Key: CXAIUCJKDPNDQC-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group and a methyl group on the pyridine ring, along with an ethyl ester group attached to a propenoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: 3-(6-methyl-5-aminopyridin-2-yl)prop-2-enoate.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoic acid.

Scientific Research Applications

Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate can be compared with other similar compounds such as:

    Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate: Similar structure but with different substitution patterns on the pyridine ring.

    Methyl 3-(6-aminopyridin-2-yl)prop-2-enoate: Contains an amino group instead of a nitro group.

    Ethyl 3-(1-benzothiophen-2-yl)prop-2-enoate: Different heterocyclic ring system.

Properties

CAS No.

89861-96-1

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C11H12N2O4/c1-3-17-11(14)7-5-9-4-6-10(13(15)16)8(2)12-9/h4-7H,3H2,1-2H3

InChI Key

CXAIUCJKDPNDQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=NC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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